tert-Butyl 3-amino-1H-pyrazole-4-carboxylate
Overview
Description
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is an organic compound with the molecular formula C8H13N3O2 It is a pyrazole derivative, characterized by a tert-butyl group attached to the nitrogen atom at the 1-position, an amino group at the 3-position, and a carboxylate group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: tert-Butyl hydrazine reacts with ethyl acetoacetate to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Functional Group Modification: The resulting pyrazole derivative is then subjected to further reactions to introduce the amino and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.
Scientific Research Applications
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: Similar structure but with the carboxylate group at the 1-position.
tert-Butyl 3-amino-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.
tert-Butyl 3-amino-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylate group.
Uniqueness
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and solubility.
Properties
IUPAC Name |
tert-butyl 5-amino-1H-pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-10-11-6(5)9/h4H,1-3H3,(H3,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBQLPIRWGTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(NN=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172773 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001172773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646543-44-3 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1646543-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001172773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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